molecular formula C14H14OS B14774901 (2-(Benzyloxy)phenyl)(methyl)sulfane

(2-(Benzyloxy)phenyl)(methyl)sulfane

Cat. No.: B14774901
M. Wt: 230.33 g/mol
InChI Key: YTQIKXPZUJZOIC-UHFFFAOYSA-N
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Description

(2-(Benzyloxy)phenyl)(methyl)sulfane is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methyl sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Benzyloxy)phenyl)(methyl)sulfane typically involves the reaction of 2-(benzyloxy)phenol with methyl sulfanyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2-(Benzyloxy)phenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzyl ether group can be reduced to form the corresponding phenol.

    Substitution: The methyl sulfane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenols.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(2-(Benzyloxy)phenyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-(Benzyloxy)phenyl)(methyl)sulfane involves its interaction with various molecular targets. The benzyl ether group can interact with enzymes and proteins, while the methyl sulfane group can participate in redox reactions. These interactions can affect cellular processes and metabolic pathways, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (2-(Benzyloxy)phenyl)(methyl)selane: Similar structure but with a selenium atom instead of sulfur.

    (2-(Benzyloxy)phenyl)(methyl)amine: Similar structure but with an amine group instead of sulfur.

    (2-(Benzyloxy)phenyl)(methyl)ether: Similar structure but with an ether group instead of sulfur.

Uniqueness

(2-(Benzyloxy)phenyl)(methyl)sulfane is unique due to the presence of the methyl sulfane group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfur atom can participate in various redox reactions, making it valuable in both synthetic and biological contexts.

Properties

Molecular Formula

C14H14OS

Molecular Weight

230.33 g/mol

IUPAC Name

1-methylsulfanyl-2-phenylmethoxybenzene

InChI

InChI=1S/C14H14OS/c1-16-14-10-6-5-9-13(14)15-11-12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

YTQIKXPZUJZOIC-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

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